N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core fused with a thiophene ring and substituted with piperidine and acetamide groups. The 2,6-dimethylphenyl and thiophen-2-yl substituents likely enhance lipophilicity and π-π stacking interactions, influencing binding affinity and pharmacokinetics .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-15-8-6-9-16(2)19(15)25-18(30)14-29-23(31)21-22(20(27-29)17-10-7-13-32-17)33-24(26-21)28-11-4-3-5-12-28/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZPSCOJQIQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings and a piperidine moiety, which are crucial for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄OS, with a molecular weight of approximately 390.52 g/mol. Its structure includes a thiazole and pyridazine ring, which play significant roles in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 390.52 g/mol |
| CAS Number | 1105234-59-0 |
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes and receptors. The compound is believed to inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including TK-10 and HT-29 cells. For instance, compounds similar to this one have demonstrated moderate antineoplastic activity with EC50 values significantly lower than standard chemotherapeutics .
Enzyme Inhibition
The compound's interaction with enzymes has been a focal point of research. It is being investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Some derivatives have shown selective inhibition of COX-II with IC50 values as low as 0.52 μM .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antineoplastic Activity : A study demonstrated that derivatives of similar structures exhibited potent cytotoxic effects on cancer cells, indicating potential for development as anticancer agents .
- Enzyme Interaction : Another investigation focused on the compound's ability to bind to COX enzymes, revealing that some analogs showed higher selectivity for COX-II compared to traditional inhibitors like Celecoxib .
- Inflammatory Response : Research highlighted the compound's role in modulating inflammatory pathways, suggesting its use in treating conditions characterized by chronic inflammation .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in human cancer cells such as HT-1080 fibrosarcoma cells .
- In vitro studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in cell proliferation and survival .
-
Antimicrobial Properties :
- Some derivatives of thiazole and pyridazine have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
- The compound's structure suggests potential effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
-
Neuropharmacological Effects :
- Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperidine ring is known for its ability to cross the blood-brain barrier, which may enhance the therapeutic efficacy of the compound in neurological applications .
- Preliminary studies indicate that such compounds might modulate neurotransmitter systems, providing a basis for their use in treating conditions like anxiety or depression.
Case Studies
- Cytotoxicity Evaluation :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the thiazolo[4,5-d]pyridazin family, which shares structural motifs with other fused heterocycles. Below is a comparative analysis based on substituent variations and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Findings:
The 2,6-dimethylphenyl acetamide moiety likely increases steric bulk, which could reduce off-target interactions but may also limit solubility compared to smaller alkyl groups .
Bioactivity Trends :
- Thiazolo[4,5-d]pyridazin derivatives with piperidine substituents (e.g., anti-inflammatory analogs) demonstrate enhanced solubility and binding kinetics due to piperidine’s basicity and conformational flexibility .
- Compounds with thiophene (vs. phenyl) exhibit improved antimicrobial activity in marine-derived analogs, suggesting the heterocycle’s role in membrane penetration .
Synthetic Challenges :
- The fusion of thiazole and pyridazin rings requires precise stoichiometric control, as seen in plant-derived biomolecule synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thiazolo[4,5-d]pyridazinone derivatives, and how can flow chemistry improve their synthesis?
- Answer : Thiazolo[4,5-d]pyridazinones are typically synthesized via cyclocondensation reactions involving thioamides and α-haloketones. Flow chemistry can enhance reproducibility and yield by enabling precise control over reaction parameters (e.g., temperature, residence time) and integrating real-time analytics. For example, Design of Experiments (DoE) methodologies, as applied in flow-chemistry syntheses of diazomethanes, can systematically optimize variables like reagent stoichiometry and solvent polarity .
Q. How do substituents (e.g., thiophen-2-yl, piperidin-1-yl) influence the compound’s stability and reactivity?
- Answer : The thiophen-2-yl group enhances π-stacking interactions in biological systems, while the piperidin-1-yl substituent increases solubility via nitrogen lone-pair interactions with polar solvents. Stability can be assessed via accelerated degradation studies under varying pH and temperature, monitored by HPLC or NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry of the thiazolo-pyridazinone core.
- HRMS : For molecular weight validation.
- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thiophene and piperidine moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the thiazolo-pyridazinone scaffold?
- Answer : Contradictions often arise from competing electronic (e.g., resonance vs. inductive effects) or steric factors. For example, electron-withdrawing groups (EWGs) on the pyridazine ring may reduce nucleophilic attack efficiency. Statistical modeling (e.g., multivariate regression) and mechanistic studies (e.g., isotopic labeling) can isolate dominant factors. Data from analogous dithiazolylidene syntheses show substituent position (ortho vs. para) significantly impacts yield due to steric hindrance .
Q. What experimental design strategies optimize multi-step syntheses of polyheterocyclic compounds like this one?
- Answer : Use a hybrid DoE approach:
- Screening phase : Taguchi or Plackett-Burman designs identify critical variables (e.g., catalyst loading, solvent).
- Optimization phase : Response Surface Methodology (RSM) refines conditions.
- Validation : Confirm robustness via triplicate runs. This method reduced variability in Appel salt-mediated syntheses of dithiazolylidenes by 30% .
Q. How does the thiophen-2-yl group influence bioactivity compared to other aryl/heteroaryl substituents?
- Answer : Thiophen-2-yl enhances lipophilicity and membrane permeability, critical for cellular uptake. Comparative studies on dithiazole derivatives show thiophene-substituted analogs exhibit 2–3× higher antimicrobial activity than phenyl analogs, likely due to sulfur’s redox activity .
Methodological Recommendations
- Contradiction Analysis : Use pairwise correlation matrices to identify confounding variables (e.g., solvent polarity vs. base strength).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in piperidine) tracks nitrogen migration during cyclization.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
